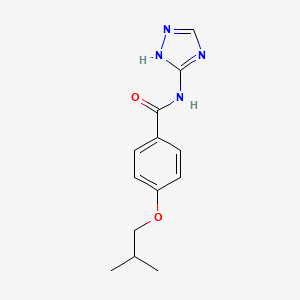
4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide
Übersicht
Beschreibung
4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative that is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, studies have shown that this compound exhibits its antifungal and antibacterial properties by inhibiting the growth of fungi and bacteria. It has also been found to induce apoptosis in cancer cells, thereby exhibiting its anticancer properties.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to exhibit antioxidant properties and to reduce lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its wide range of potential applications. This compound can be used in various fields such as medicinal chemistry, coordination chemistry, and materials science. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide. One direction is the further exploration of its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and further studies could lead to the development of new drugs. Another direction is the study of its potential use as a corrosion inhibitor. This compound has shown potential in this field, and further studies could lead to the development of more effective corrosion inhibitors. Finally, the study of its potential use as a ligand in coordination chemistry could lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been found to exhibit antifungal, antibacterial, and anticancer properties. However, caution must be exercised when handling this compound in lab experiments due to its potential toxicity. There are several future directions for the study of this compound, and further studies could lead to the development of new drugs, materials, and corrosion inhibitors.
Wissenschaftliche Forschungsanwendungen
4-isobutoxy-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential applications in various fields. This compound has been found to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(2)7-19-11-5-3-10(4-6-11)12(18)16-13-14-8-15-17-13/h3-6,8-9H,7H2,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHVHBIPPOBPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4400155.png)
![methyl 5-methyl-7-(3-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400163.png)
![1-{3-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4400184.png)
![3-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4400192.png)
![2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4400194.png)
![N-(4-butylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400199.png)
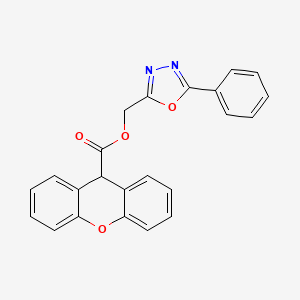
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4400218.png)

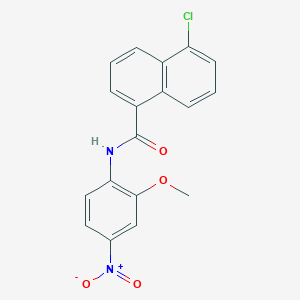
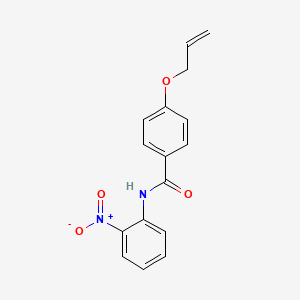
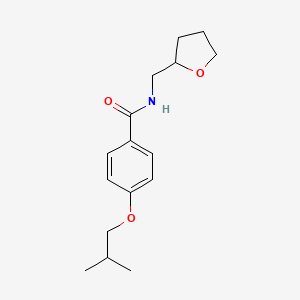
![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4400272.png)